molecular formula C12H16N4O4 B3156260 1-(2,4-Dinitrophenyl)-4-ethylpiperazine CAS No. 82448-40-6

1-(2,4-Dinitrophenyl)-4-ethylpiperazine

Cat. No.: B3156260
CAS No.: 82448-40-6
M. Wt: 280.28 g/mol
InChI Key: HFYYOGVVSCULRL-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions The compound is characterized by the presence of a 2,4-dinitrophenyl group attached to the piperazine ring, along with an ethyl group at the 4-position of the piperazine ring

Mechanism of Action

Target of Action

The primary target of 1-(2,4-Dinitrophenyl)-4-ethylpiperazine is likely to be similar to that of 2,4-Dinitrophenol (DNP), given the structural similarity. DNP is known to target the mitochondria , specifically the oxidative phosphorylation process . It acts as an uncoupler, disrupting the proton gradient established in the mitochondria during the electron transport chain .

Mode of Action

This compound, like DNP, likely interacts with its targets by uncoupling oxidative phosphorylation . This means it allows protons to cross the mitochondrial membrane without the generation of ATP, disrupting the normal energy production processes of the cell . This results in the rapid loss of ATP and an increase in heat production .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway in the mitochondria . By uncoupling this process, it disrupts the normal flow of protons across the mitochondrial membrane, which in turn affects the downstream production of ATP . This can have wide-ranging effects on cellular processes that depend on ATP for energy.

Pharmacokinetics

It also exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can impact the bioavailability of the compound.

Result of Action

The primary result of the action of this compound is likely to be a disruption of normal cellular energy production . By uncoupling oxidative phosphorylation, the compound causes a rapid loss of ATP and an increase in heat production . This can lead to a state of uncontrolled hyperthermia in the case of overdose .

Biochemical Analysis

Biochemical Properties

1-(2,4-Dinitrophenyl)-4-ethylpiperazine has been found to interact with various enzymes and proteins. For instance, it has been shown to bind to certain enzymes, altering their activity and influencing biochemical reactions . The nature of these interactions is largely dependent on the specific properties of the enzymes and proteins involved .

Cellular Effects

The effects of this compound on cells are diverse and complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the compound’s interactions with various cellular components and its influence on biochemical reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are dependent on the particular biochemical context in which the compound is acting .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The temporal dynamics of these effects are likely influenced by a variety of factors, including the specific experimental conditions and the nature of the biochemical systems being studied .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . These dosage-dependent effects provide important insights into the compound’s biochemical activity and its potential impacts on biological systems .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels . The specific pathways involved are likely dependent on the particular biochemical context in which the compound is acting .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through a variety of mechanisms . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation . These transport and distribution processes play a crucial role in determining the compound’s biochemical activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of the compound provides important insights into its biochemical activity and its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Dinitrophenyl)-4-ethylpiperazine can be synthesized through a multi-step process involving the following key steps:

  • Nitration of Phenyl Ring: : The synthesis begins with the nitration of a phenyl ring to introduce nitro groups at the 2 and 4 positions. This can be achieved by treating phenyl compounds with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

  • Formation of 2,4-Dinitrophenylhydrazine: : The nitrated phenyl compound is then converted to 2,4-dinitrophenylhydrazine by reacting it with hydrazine hydrate.

  • Formation of 1-(2,4-Dinitrophenyl)piperazine: : The 2,4-dinitrophenylhydrazine is then reacted with piperazine to form 1-(2,4-dinitrophenyl)piperazine. This reaction typically requires heating and may be carried out in the presence of a suitable solvent such as ethanol or methanol.

  • Ethylation: : Finally, the 1-(2,4-dinitrophenyl)piperazine is ethylated at the 4-position using an alkylating agent such as ethyl iodide or ethyl bromide. This step is usually carried out under basic conditions, using a base such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitrophenyl)-4-ethylpiperazine can undergo various types of chemical reactions, including:

  • Reduction: : The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups. Common reagents for such reactions include nucleophiles like amines or thiols.

  • Oxidation: : The ethyl group in the compound can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 1-(2,4-Diaminophenyl)-4-ethylpiperazine.

    Substitution: 1-(2,4-Diaminophenyl)-4-ethylpiperazine derivatives with various substituents.

    Oxidation: 1-(2,4-Dinitrophenyl)-4-carboxypiperazine or 1-(2,4-Dinitrophenyl)-4-formylpiperazine.

Scientific Research Applications

1-(2,4-Dinitrophenyl)-4-ethylpiperazine has several scientific research applications, including:

  • Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors of enzymes or receptors involved in various diseases.

  • Materials Science: : The compound’s unique electronic properties, due to the presence of nitro groups, make it useful in the development of advanced materials such as organic semiconductors and conductive polymers.

  • Biological Research: : The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to form stable complexes with biomolecules makes it valuable in research.

  • Industrial Applications: : The compound is explored for its potential use in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Comparison with Similar Compounds

1-(2,4-Dinitrophenyl)-4-ethylpiperazine can be compared with other similar compounds, such as:

  • 1-(2,4-Dinitrophenyl)piperazine: : This compound lacks the ethyl group at the 4-position, which may affect its reactivity and applications. The presence of the ethyl group in this compound can enhance its lipophilicity and influence its interactions with biological targets.

  • 1-(2,4-Dinitrophenyl)-4-methylpiperazine: : This compound has a methyl group instead of an ethyl group at the 4-position. The difference in alkyl chain length can impact the compound’s physical and chemical properties, such as solubility and reactivity.

  • 1-(2,4-Dinitrophenyl)-4-phenylpiperazine: : This compound has a phenyl group at the 4-position, which can significantly alter its electronic properties and potential applications. The presence of the phenyl group can enhance the compound’s ability to participate in π-π interactions and influence its behavior in materials science applications.

Conclusion

This compound is a versatile compound with a wide range of applications in medicinal chemistry, materials science, biological research, and industry Its unique structural features and reactivity make it a valuable tool for scientific research and industrial processes

Properties

IUPAC Name

1-(2,4-dinitrophenyl)-4-ethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-2-13-5-7-14(8-6-13)11-4-3-10(15(17)18)9-12(11)16(19)20/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYYOGVVSCULRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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